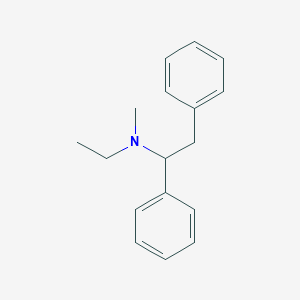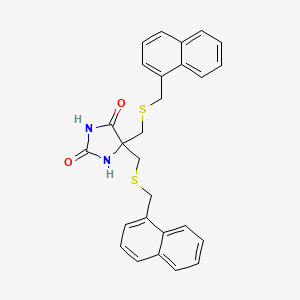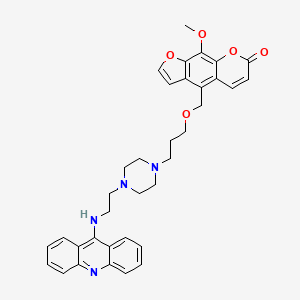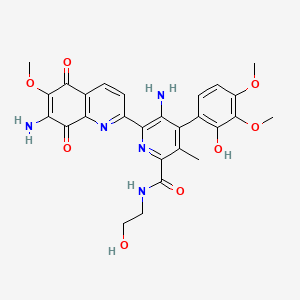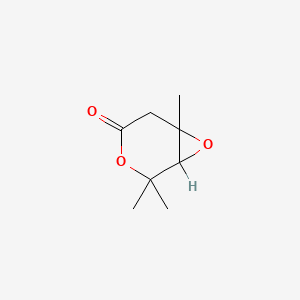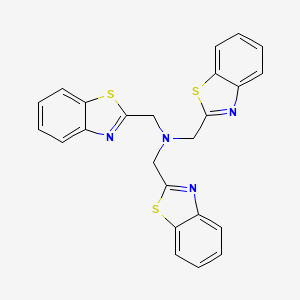
1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine typically involves the condensation of 2-aminobenzothiazole with formaldehyde and subsequent reactions with other benzothiazole derivatives. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of suitable solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include substituted benzoxazoles, benzothiazoles, and various benzothiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. Molecular docking studies have shown that benzothiazole derivatives can bind to active sites of enzymes, leading to inhibition of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Arylbenzothiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
N-(1,3-Benzothiazol-2-yl)-arylamides: Investigated for their antibacterial activity and potential as therapeutic agents.
Uniqueness
1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine is unique due to its complex structure, which allows for multiple functional modifications and interactions with various biological targets. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
75472-28-5 |
|---|---|
Molekularformel |
C24H18N4S3 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C24H18N4S3/c1-4-10-19-16(7-1)25-22(29-19)13-28(14-23-26-17-8-2-5-11-20(17)30-23)15-24-27-18-9-3-6-12-21(18)31-24/h1-12H,13-15H2 |
InChI-Schlüssel |
RYQOCRNXHKYKNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)CN(CC3=NC4=CC=CC=C4S3)CC5=NC6=CC=CC=C6S5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


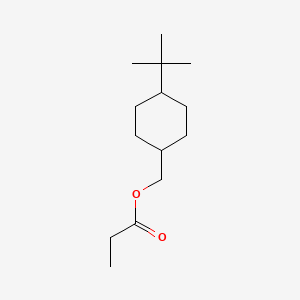
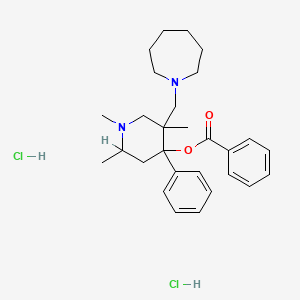
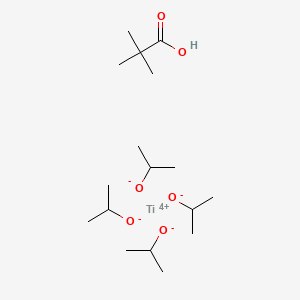
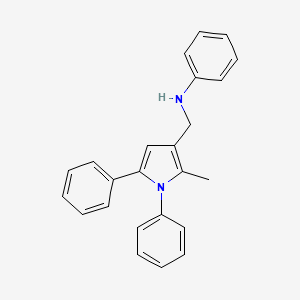
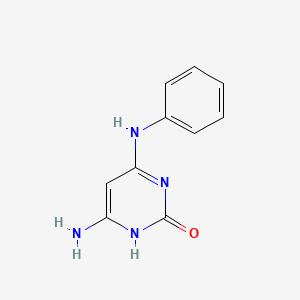
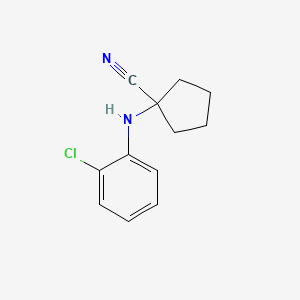
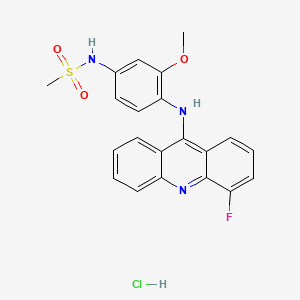
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
